Rohitukine

Descripción general

Descripción

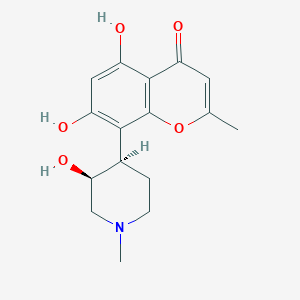

Rohitukine is a naturally occurring chromone alkaloid that was initially isolated from the plant Amoora rohituka. It is also found in Dysoxylum binectariferum and other related species. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, immunomodulatory, and anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Rohitukine can be synthesized through various chemical routes. One common method involves the extraction of the compound from the leaves, seeds, and trunk bark of Dysoxylum binectariferum. The extraction process typically includes the use of solvents such as methanol or ethanol, followed by purification using techniques like high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound focuses on sustainable and renewable sources. The leaves and seeds of Dysoxylum binectariferum have been identified as viable sources for large-scale extraction, reducing the need to harvest the trunk bark, which can harm the tree .

Análisis De Reacciones Químicas

Types of Reactions

Rohitukine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives like flavopiridol .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as flavopiridol, which is a potent anticancer agent .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Rohitukine exerts its effects primarily through the modulation of various cellular pathways. It has been shown to induce apoptosis in cancer cells by upregulating p53 and caspase-9 while downregulating Bcl-2 . Additionally, it inhibits cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression .

Comparación Con Compuestos Similares

Rohitukine is unique due to its specific chemical structure and biological activities. Similar compounds include:

Flavopiridol: A semi-synthetic derivative of this compound with enhanced anticancer properties.

P-276-00: Another derivative with potent CDK inhibitory activity.

IIIM-290: An orally bioavailable anticancer drug derived from this compound.

These compounds share similar mechanisms of action but differ in their potency and specific applications.

Actividad Biológica

Rohitukine is a naturally occurring chromone alkaloid primarily extracted from the plant Dysoxylum binectariferum. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, antiadipogenic, and immunomodulatory effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Anticancer Activity

This compound exhibits significant anticancer properties, particularly against lung cancer cells (A549). Research indicates that it induces apoptosis through the modulation of key apoptotic pathways:

- Cytotoxicity : this compound demonstrated cytotoxic effects by triggering the production of reactive oxygen species (ROS) and activating apoptotic pathways. It upregulated p53 and caspase-9 while downregulating Bcl-2 protein levels, which are critical in regulating apoptosis .

- MAPK Pathway Involvement : The compound's action is mediated through the MAPK signaling pathway. Studies using Saccharomyces cerevisiae as a model system have shown that this compound's effects vary based on specific gene deletions related to MAPK pathways, suggesting a complex interaction with cellular signaling mechanisms .

Anti-Adipogenic Effects

This compound has also been identified as an antiadipogenic agent. In studies involving 3T3-L1 and C3H10T1/2 cells:

- Inhibition of Adipogenesis : this compound inhibited lipid accumulation and differentiation of adipocytes in a concentration-dependent manner. It downregulated key adipogenic markers such as PPARγ and CCAAT/enhancer binding protein α (C/EBPα), effectively arresting cells in the S phase during mitotic clonal expansion .

- Impact on Dyslipidemia : In vivo studies in hamster models demonstrated that this compound significantly reduced hepatic lipid accumulation and improved dyslipidemia by modulating lipid metabolism-related gene expressions .

Summary of Biological Activities

| Activity Type | Observed Effects | Key Mechanisms |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Upregulation of p53, caspase-9; downregulation of Bcl-2; ROS generation |

| Anti-adipogenic | Inhibits adipocyte differentiation | Downregulation of PPARγ and C/EBPα; S-phase arrest |

| Immunomodulatory | Enhances immune response in aged models | Increased T cell activity |

| Gastroprotective | Protects gastric mucosa against damage | Modulation of oxidative stress responses |

Case Studies and Research Findings

- Cytotoxic Effects on Lung Cancer Cells :

- Adipogenesis Inhibition :

- Anti-Dyslipidemic Activity :

- Immunomodulatory Effects :

Propiedades

IUPAC Name |

5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-8-5-10(18)15-12(20)6-11(19)14(16(15)22-8)9-3-4-17(2)7-13(9)21/h5-6,9,13,19-21H,3-4,7H2,1-2H3/t9-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCVYVBNJQIVOV-TVQRCGJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)C3CCN(CC3O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)[C@H]3CCN(C[C@H]3O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540347 | |

| Record name | 5,7-Dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71294-60-5 | |

| Record name | 5,7-Dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.